molecular formula C14H25FN2O2 B13016324 tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate

tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13016324
M. Wt: 272.36 g/mol
InChI Key: BLRUHCBJAQKHAO-QWRGUYRKSA-N
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Description

tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction, where the appropriate precursors are reacted under specific conditions to form the spirocyclic structure.

    Introduction of functional groups: The amino and fluoro groups are introduced through selective reactions, often involving reagents like amines and fluorinating agents.

    Protection and deprotection steps: Protecting groups such as tert-butyl are used to protect sensitive functional groups during the synthesis and are later removed under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.

Medicine: In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure and functional groups make it a candidate for drug development, particularly in the design of new therapeutic agents.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
  • tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
  • tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Comparison: Compared to these similar compounds, tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the amino and fluoro functional groups. These groups confer distinct chemical and biological properties, making it more versatile for various applications. The spirocyclic structure also contributes to its stability and reactivity, distinguishing it from other compounds in the same class.

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-6-4-14(5-7-17)9-10(15)8-11(14)16/h10-11H,4-9,16H2,1-3H3/t10-,11-/m0/s1

InChI Key

BLRUHCBJAQKHAO-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](C[C@@H]2N)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2N)F

Origin of Product

United States

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